molecular formula C18H21ClN4O B5622818 5-(2-chloro-5-piperidin-1-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

5-(2-chloro-5-piperidin-1-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

Cat. No. B5622818
M. Wt: 344.8 g/mol
InChI Key: SYCJXFGKUDVRJH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related imidazopyridine derivatives involves the reaction of 2-chloro-3,4-dihydroimidazole with pyridine and aromatic isocyanates, leading to compounds like 6-aryl-2,3-dihydro-6aH-imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazin-5(6H)-ones. These reactions typically result in the formation of complex structures through multiple steps, which might be analogous to the synthesis of 5-(2-chloro-5-piperidin-1-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (Sa̧czewski, Gdaniec, & Ośmiałowski, 1987).

Molecular Structure Analysis

Imidazopyridine derivatives display diverse molecular structures. For example, 8-(6-chloro-pyridin-3-ylmethyl)-2,6,7,8-tetrahydro-imidazo[2,1-c][1,2,6-chloropyridyl-3-yl-4]triazin-3-one showcases a complex arrangement where the pyridine ring is nearly perpendicular to the imidazole ring, indicating a significant structural rigidity and complexity that may also be present in the target compound (Kapoor et al., 2011).

Chemical Reactions and Properties

Imidazopyridines undergo various chemical reactions due to their reactive sites. For instance, 6-chloro-2-aryl-1H-imidazo[4,5-b]pyridine derivatives were synthesized and evaluated for their potential in various biological assays, demonstrating the versatile reactivity and functionalization possibilities of such compounds (Taha et al., 2016).

Physical Properties Analysis

The physical properties of imidazopyridines, such as their crystalline structure and hydrogen bonding patterns, are crucial for understanding their stability and solubility. The crystalline structure of related compounds is often stabilized by intermolecular hydrogen bonds, which could also influence the physical properties of 5-(2-chloro-5-piperidin-1-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine (Kapoor et al., 2011).

Chemical Properties Analysis

The chemical properties of imidazopyridines are defined by their reactivity towards different chemical agents. The formation of 6-chloro-2-Aryl-1H-imidazo[4,5-b]pyridine derivatives and their subsequent evaluation for various biological activities exemplify the chemical versatility and potential bioactivity of these compounds (Taha et al., 2016).

properties

IUPAC Name

(2-chloro-5-piperidin-1-ylphenyl)-(3,4,6,7-tetrahydroimidazo[4,5-c]pyridin-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O/c19-15-5-4-13(22-7-2-1-3-8-22)10-14(15)18(24)23-9-6-16-17(11-23)21-12-20-16/h4-5,10,12H,1-3,6-9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCJXFGKUDVRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=C(C=C2)Cl)C(=O)N3CCC4=C(C3)NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chloro-5-piperidin-1-ylbenzoyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine

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